molecular formula C19H26N2O2S2 B2825296 4-isopropyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946304-54-7

4-isopropyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2825296
CAS No.: 946304-54-7
M. Wt: 378.55
InChI Key: MBCYCOUOBBVZGC-UHFFFAOYSA-N
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Description

4-Isopropyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrrolidine ring and a thiophene moiety. Its structure combines a sulfonamide core with a branched isopropyl group at the para position of the benzene ring, linked to a secondary amine substituted with pyrrolidinyl and thiophen-3-yl groups. Its synthesis likely follows sulfonylation protocols involving benzenesulfonyl chloride intermediates, as seen in analogous compounds .

Properties

IUPAC Name

4-propan-2-yl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-15(2)16-5-7-18(8-6-16)25(22,23)20-13-19(17-9-12-24-14-17)21-10-3-4-11-21/h5-9,12,14-15,19-20H,3-4,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCYCOUOBBVZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

COX Inhibition

One of the primary applications of this compound is its potential as a COX-II inhibitor. COX enzymes are crucial in the inflammatory process, and selective inhibition of COX-II can lead to effective anti-inflammatory and analgesic effects without the gastrointestinal side effects often associated with non-selective NSAIDs.

  • Case Study : Research has shown that derivatives similar to this compound exhibit varying degrees of COX-II inhibition. For instance, compounds with similar structures have been reported to achieve over 70% inhibition of COX-II activity at specific concentrations, demonstrating their therapeutic potential against inflammatory diseases .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are significant for treating conditions such as arthritis and other inflammatory disorders. The sulfonamide moiety enhances the interaction with the enzyme's active site, potentially leading to more effective inhibition.

  • Research Findings : A study highlighted that certain derivatives exhibited ED50 values comparable to existing anti-inflammatory drugs like Celecoxib, indicating their potential efficacy in clinical applications .

Pain Management

Due to its role as a COX-II inhibitor, this compound may also be explored for pain management therapies. By selectively inhibiting the enzyme responsible for prostaglandin synthesis, which mediates pain and inflammation, it can provide relief from chronic pain conditions.

Structural Insights

The structure of 4-isopropyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide allows for various interactions at the molecular level:

Component Description
Sulfonamide Group Enhances binding affinity to COX enzymes
Pyrrolidine Ring Contributes to the overall lipophilicity and bioavailability
Thiophene Moiety May influence pharmacokinetics and receptor interactions

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects. The presence of the pyrrolidine and thiophene rings might confer additional binding affinity or specificity to other molecular targets, such as receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other benzenesulfonamide derivatives, but its unique substituents differentiate its physicochemical and pharmacological properties. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound Benzenesulfonamide 4-Isopropyl, N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl) Pyrrolidine (basic), thiophene (aromatic), isopropyl (lipophilic)
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Benzenesulfonamide + quinoline 4-Methoxy, styryl-quinoline Extended conjugation (styryl group), chlorinated quinoline (enhanced rigidity)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Benzenesulfonamide + pyrazolo-pyrimidine 4-Amino-pyrazolo-pyrimidine, fluorophenyl chromenone Fluorinated chromenone (electron-withdrawing), pyrazolo-pyrimidine (planar)
N-(2-Thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide Benzenesulfonamide + thiazole Thiazole, tetrahydrothioxopyrimidine Thiazole (heteroaromatic), thioxopyrimidine (hydrogen-bonding capability)

Physicochemical Properties

  • Lipophilicity : The target’s isopropyl and pyrrolidine groups enhance lipophilicity compared to methoxy-substituted IIIa or polar thiazole derivatives .
  • Solubility: Pyrrolidine’s basicity may improve aqueous solubility relative to fluorinated chromenones in .
  • Thermal Stability : Melting points of related sulfonamides range from 211–214°C (e.g., ), suggesting the target may exhibit similar stability.

Pharmacological Potential

  • Target vs. IIIa : IIIa’s quinoline-styryl system is optimized for intercalation or π-π stacking (e.g., DNA/enzyme binding), whereas the target’s thiophene and pyrrolidine may favor GPCR or ion channel modulation.
  • Target vs. Patent Compound : The fluorophenyl chromenone in confers rigidity and electron-deficient regions for kinase inhibition, contrasting with the target’s electron-rich thiophene.

Biological Activity

4-isopropyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Isopropyl group : Contributes to lipophilicity.
  • Pyrrolidine moiety : May enhance receptor binding affinity.
  • Thiophene ring : Known for contributing to biological activity in various compounds.
  • Benzenesulfonamide group : Often associated with sulfonamide antibiotics, indicating potential antibacterial properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The pyrrolidine and thiophene components may interact with various receptors, influencing signaling pathways.
  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Apoptosis Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, similar to other sulfonamide derivatives.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis via caspase activation
A549 (Lung)1.20Cell cycle arrest in G1 phase
HCT116 (Colon)0.78Inhibition of proliferation

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various bacterial strains, suggesting its utility in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in significant cell death compared to control groups. Flow cytometry analyses confirmed increased apoptosis markers such as cleaved caspase-3 and PARP.
  • Antimicrobial Efficacy : In a separate study, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated effective inhibition at concentrations lower than traditional antibiotics, indicating its potential as a new antimicrobial agent.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-isopropyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely follows multi-step protocols common to sulfonamide derivatives. Key steps include:

  • Sulfonamide Coupling: Reacting a benzenesulfonyl chloride derivative with a pyrrolidine-thiophene-ethylamine precursor in polar aprotic solvents (e.g., dichloromethane or pyridine) under inert atmospheres. Catalysts like DMAP (4-dimethylaminopyridine) may enhance reaction efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or ethyl acetate/petroleum ether) ensures high purity (>95%) .
  • Critical Parameters:
    • Temperature: Maintain 0–25°C during coupling to minimize side reactions.
    • pH Control: Neutral to slightly basic conditions stabilize intermediates.
    • Solvent Choice: Pyridine acts as both solvent and base in sulfonylation reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identifies proton environments (e.g., isopropyl CH3 at ~1.2 ppm, thiophene protons at 6.8–7.4 ppm).
    • 13C NMR: Confirms carbon骨架, including sulfonamide S=O and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What preliminary biological assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Test affinity for targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) evaluate competitive binding .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assay conditions be resolved?

Methodological Answer:

  • Systematic Variation: Replicate assays under standardized conditions (pH, temperature, solvent/DMSO concentration) to identify confounding variables .
  • Orthogonal Validation: Use complementary techniques (e.g., surface plasmon resonance for binding kinetics alongside enzyme assays) .
  • Meta-Analysis: Compare results with structurally analogous sulfonamides to contextualize outliers .

Q. How does stereochemistry influence target interactions, and what methods validate these effects?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Molecular Docking: Simulate interactions with targets (e.g., COX-2 or carbonic anhydrase) using software like AutoDock Vina to predict binding modes .
  • X-ray Crystallography: Resolve co-crystal structures to visualize binding pocket interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

Q. What environmental fate assessments are critical during preclinical development?

Methodological Answer:

  • Degradation Studies: Investigate hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure) .
  • Bioaccumulation Potential: Calculate logP (octanol-water partition coefficient) via shake-flask methods or computational tools (e.g., ChemAxon) .
  • Ecotoxicity Testing: Assess acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

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